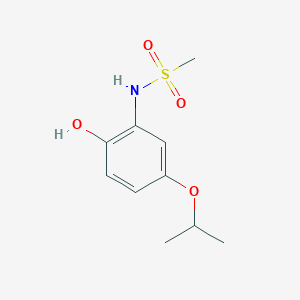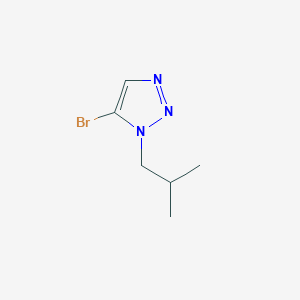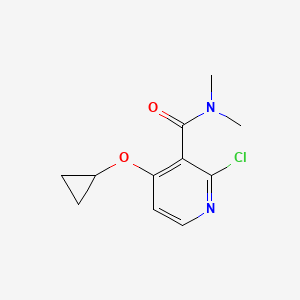
2-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C11H13ClN2O2 It is a derivative of nicotinamide, which is known for its various biological applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide typically involves the following steps:
Esterification: 2-Chloro nicotinic acid is esterified with methanol to form 2-chloro methyl nicotinate.
Aminolysis: The ester is then subjected to aminolysis with dimethylamine in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing reaction conditions to ensure high yield and purity. The process involves:
- Using 2-chloro-3-trichloromethylpyridine as a raw material.
- Reacting it with dimethylamine in water, which results in a high yield of up to 98.5% .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinamides, while oxidation and reduction reactions can modify the functional groups present in the compound.
Applications De Recherche Scientifique
2-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Biological Studies: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with nicotinamide-related pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
2-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide is unique due to its cyclopropoxy group, which imparts distinct chemical and biological properties compared to other nicotinamide derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C11H13ClN2O2 |
|---|---|
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
2-chloro-4-cyclopropyloxy-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H13ClN2O2/c1-14(2)11(15)9-8(16-7-3-4-7)5-6-13-10(9)12/h5-7H,3-4H2,1-2H3 |
Clé InChI |
WOMBMLJDFFAQQX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(C=CN=C1Cl)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


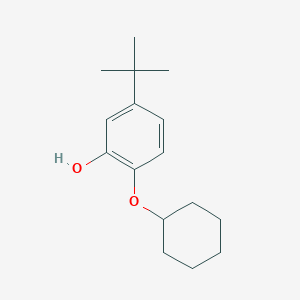
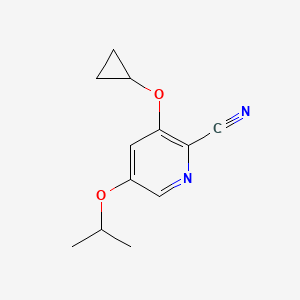
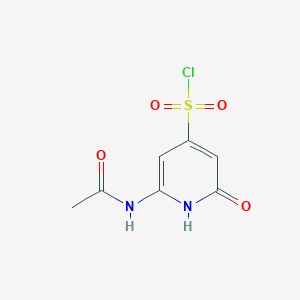

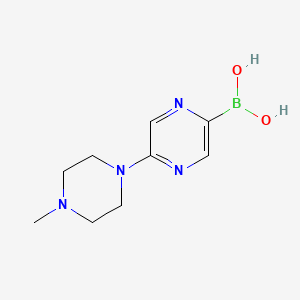

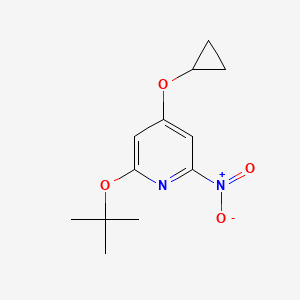

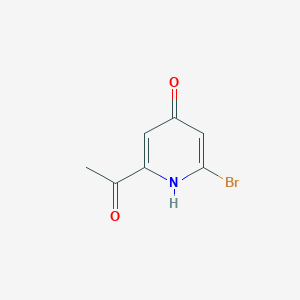
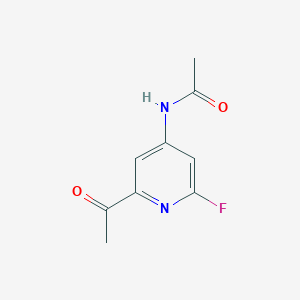
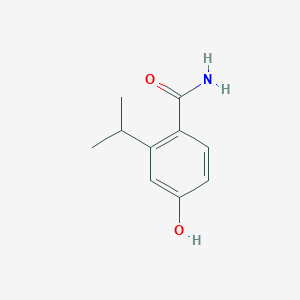
![Lithium 1-(5-hydroxypyraZin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B14845615.png)
